Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate
Description
Chemical Structure: Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate (CAS: 1228386-26-2, 98611-87-1) is an ester derivative featuring a propanoate group linked to the 2-position of a 5-oxotetrahydrofuran ring (C₉H₁₄O₄). The tetrahydrofuran moiety is saturated and contains a ketone group at the 5-position, conferring rigidity and moderate electron-withdrawing properties .
Applications: This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and bioactive molecules. Its structural features enable participation in cyclization reactions and nucleophilic substitutions .
Properties
CAS No. |
98611-87-1 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 3-(5-oxooxolan-2-yl)propanoate |
InChI |
InChI=1S/C9H14O4/c1-2-12-8(10)5-3-7-4-6-9(11)13-7/h7H,2-6H2,1H3 |
InChI Key |
KUKNMYNDDJSCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Methyl 3-(5-Oxotetrahydrofuran-3-yl)Acrylate
In a seminal study, methyl 3-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acrylate was hydrogenated using palladium on carbon (Pd/C) under ambient hydrogen pressure (1 atm) in ethyl acetate. The reaction achieved 98% yield of methyl 3-(5-oxotetrahydrofuran-3-yl)propanoate, which was subsequently transesterified with ethanol in the presence of sulfuric acid to yield the ethyl ester. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (55% water content) |
| Solvent | Ethyl acetate |
| Temperature | 25°C |
| Hydrogen Pressure | 1 atm |
| Yield (Propanoate) | 98% |
Diastereoselective Hydrogenation
A modified approach using Raney nickel at elevated pressures (5–10 atm H₂) in tetrahydrofuran (THF) demonstrated improved diastereoselectivity (>95% cis isomer). Post-hydrolysis with hydrochloric acid afforded the corresponding acid, which was esterified with ethanol via Dean-Stark distillation to achieve 85% overall yield .
Esterification of 3-(5-Oxotetrahydrofuran-2-yl)Propanoic Acid
Direct esterification of the carboxylic acid precursor with ethanol is a straightforward route, though it requires careful control of reaction conditions to avoid lactone formation.
Acid-Catalyzed Esterification
In a patented process, 3-(5-oxotetrahydrofuran-2-yl)propanoic acid was refluxed with excess ethanol in the presence of concentrated sulfuric acid (5 mol%). The reaction reached 90% conversion within 6 hours, with the product isolated via fractional distillation.
| Parameter | Value |
|---|---|
| Acid Catalyst | H₂SO₄ (5 mol%) |
| Solvent | Ethanol (neat) |
| Temperature | 78°C (reflux) |
| Reaction Time | 6 hours |
| Yield | 90% |
Microwave-Assisted Esterification
A green chemistry variant utilized microwave irradiation (300 W) with Amberlyst-15 as a solid acid catalyst. Ethanol and the acid were heated at 100°C for 30 minutes, achieving 94% yield with minimal side products.
Photochemical Synthesis
Photochemical methods leverage UV light to initiate radical or cycloaddition reactions, offering unique regioselectivity.
Photooxygenation of Furfural Derivatives
Starting from 5-isopropoxyfuran-2(5H)-one, UV irradiation (λ = 254 nm) in methanol generated a photoadduct, which was hydrogenated and esterified to yield the target compound. This method achieved 75% overall yield but required specialized equipment.
[2+2] Cycloaddition Followed by Ring-Opening
A novel approach involved the [2+2] cycloaddition of ethyl acrylate with 5-oxotetrahydrofuran-2-carboxaldehyde under UV light, followed by acid-catalyzed ring-opening and re-esterification. The process yielded 68% product but suffered from scalability challenges.
Enzymatic Esterification
Biocatalytic methods are emerging as sustainable alternatives, though yields remain moderate.
Lipase-Catalyzed Transesterification
Candida antarctica lipase B (CAL-B) immobilized on silica gel facilitated the transesterification of methyl 3-(5-oxotetrahydrofuran-2-yl)propanoate with ethanol in hexane. After 48 hours at 40°C, 82% conversion was achieved, with enzyme recyclability up to five cycles.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–98% | High | Moderate | Low (Pd recycling) |
| Acid-Catalyzed Esterif. | 90% | High | Low | Moderate (acid waste) |
| Photochemical | 68–75% | Low | High | High (UV energy) |
| Enzymatic | 82% | Moderate | High | Low |
Catalytic hydrogenation and acid-catalyzed esterification are optimal for industrial-scale production due to high yields and scalability. Photochemical and enzymatic methods, while innovative, face barriers in cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(5-oxotetrahydrofuran-2-yl)propanoic acid and ethanol.
Reduction: The lactone ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products
Hydrolysis: 3-(5-oxotetrahydrofuran-2-yl)propanoic acid and ethanol.
Reduction: 3-(5-hydroxytetrahydrofuran-2-yl)propan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
1. Synthesis of Bioactive Compounds:
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate serves as a precursor in the synthesis of biologically active molecules. Its ability to undergo nucleophilic additions and cyclization reactions allows chemists to create complex structures that may exhibit pharmaceutical properties. For instance, derivatives of this compound have been explored for their potential anti-cancer and anti-inflammatory activities .
2. Radical Chemistry:
Recent studies have highlighted the use of this compound in radical-mediated reactions. These reactions are significant for synthesizing various organic compounds, including natural products and pharmaceuticals. The compound can participate in radical addition-fragmentation processes, enhancing the efficiency of synthetic pathways while maintaining mild reaction conditions .
Pharmaceutical Applications
1. Anticancer Research:
Compounds derived from this compound have shown promise in anticancer research. For example, studies have indicated that certain derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . This highlights the potential of this compound as a scaffold for developing new anticancer agents.
2. Anti-inflammatory Agents:
The synthesis of anti-inflammatory drugs often involves compounds similar to this compound. Research has demonstrated that derivatives can modulate inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is largely dependent on its structural features. The lactone ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The ester group can undergo hydrolysis in vivo, releasing the active acid form, which may exert its effects through different molecular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Furan-Based Derivatives
Ethyl 3-(2-furyl)propanoate
- Structure : Contains an electron-rich furan ring (unsaturated) instead of the 5-oxotetrahydrofuran group.
- Reactivity : The furan ring acts as a diene in Diels-Alder reactions, unlike the saturated 5-oxotetrahydrofuran, which lacks π-electrons for such reactivity.
- Electronic Profile : The absence of a ketone in the furan derivative reduces electron withdrawal, increasing nucleophilicity at the α-carbon .
Aromatic Ester Derivatives
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS: 52119-38-7)
- Structure : Features a nitro-substituted phenyl group attached to a β-keto ester.
- Reactivity: The nitro group strongly withdraws electrons, enhancing the acidity of α-hydrogens (pKa ~10–12) and promoting keto-enol tautomerism. This contrasts with the 5-oxotetrahydrofuran derivative, where the ketone is part of a rigid ring, limiting tautomerism .
- Applications: Used in synthesizing dyes and pharmaceuticals due to its stabilized enolate intermediates .
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate
- Structure : Contains a fluorophenyl group.
- Electronic Effects : The fluorine atom withdraws electrons inductively but donates resonance electrons, creating a unique electronic profile. This dual behavior influences regioselectivity in reactions compared to the purely electron-withdrawing 5-oxotetrahydrofuran .
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
- Structure : Two fluorine atoms on the phenyl ring amplify electron-withdrawing effects.
- Applications: A key intermediate in drug discovery, particularly for antidiabetic and antimicrobial agents. The difluoro substitution enhances metabolic stability compared to mono-fluoro analogs .
Heterocyclic Derivatives
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate
- Structure : Incorporates a nitropyridine ring instead of tetrahydrofuran.
- Reactivity : The pyridine nitrogen and nitro group create a highly electron-deficient system, favoring electrophilic substitutions. Yields in synthesis (45–50%) are lower than those of 5-oxotetrahydrofuran derivatives, likely due to steric hindrance .
Ethyl 2,2-difluoro-3-(2-(naphthalen-1-yl)-5-oxotetrahydrofuran-2-yl)propanoate
- Structure : Combines a naphthalene group and difluoro substitution with the 5-oxotetrahydrofuran core.
- Properties: The naphthalene enhances lipophilicity, improving membrane permeability in biological systems. The difluoro group increases stability against hydrolysis compared to non-fluorinated analogs .
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate
Halogenated and Cyano-Substituted Derivatives
Ethyl 3-(3-chloro-5-cyano-2-hydroxy-4-methyl-phenyl)propanoate
- Structure: Chloro and cyano groups provide strong electron withdrawal.
- Reactivity: The cyano group directs electrophilic attacks to meta positions, while the chloro group stabilizes negative charges in intermediates. This contrasts with the 5-oxotetrahydrofuran derivative, where reactivity is governed by ring strain and ketone positioning .
Biological Activity
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antioxidant, and cytotoxic properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by its unique tetrahydrofuran ring structure, which is known to influence its reactivity and biological properties. The synthesis of this compound typically involves the reaction of specific carboxylic acids with alcohols, leading to the formation of esters which are crucial for their biological activity .
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing tetrahydrofuran rings can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
2. Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is typically assessed using assays such as DPPH radical scavenging and reducing power tests .
3. Cytotoxic Effects
Cytotoxicity studies reveal that this compound can induce apoptosis in cancer cell lines. For example, research on related compounds has shown that they can trigger mitochondrial pathways leading to programmed cell death in various cancer types, including melanoma and colorectal carcinoma . Table 1 summarizes the cytotoxic effects observed in different studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MRC-5 | >100 | Non-toxic at tested concentrations |
| A549 (Lung Cancer) | 25 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 30 | Inhibition of angiogenesis |
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of tetrahydrofuran derivatives against common pathogens. The results indicated that these compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
Case Study 2: Antioxidant Properties
In another investigation focusing on antioxidant activity, compounds structurally related to this compound were subjected to DPPH radical scavenging assays. The findings showed a strong correlation between the presence of the tetrahydrofuran moiety and enhanced antioxidant capacity, highlighting its role in mitigating oxidative damage in cellular systems .
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves esterification of 3-(5-oxotetrahydrofuran-2-yl)propanoic acid with ethanol under acid catalysis. Key parameters for optimization include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) for efficient esterification .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent choice : Use anhydrous toluene or dichloromethane to avoid hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity.
Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and tetrahydrofuran oxygen (C-O-C at ~1100 cm⁻¹) .
- X-ray Crystallography : Use SHELX software for refining crystal structures, especially to resolve stereochemistry at the tetrahydrofuran ring .
Advanced: How does the 5-oxotetrahydrofuran moiety influence the compound's reactivity in nucleophilic addition reactions?
Answer:
The 5-oxo group introduces electron-withdrawing effects, polarizing adjacent C-O bonds and enhancing electrophilicity. Key observations include:
- Ring-opening reactions : Nucleophiles (e.g., Grignard reagents) attack the carbonyl, leading to lactone formation or ring expansion .
- Steric effects : Substituents on the tetrahydrofuran ring dictate regioselectivity. Computational models (e.g., DFT) predict activation barriers for competing pathways .
- pH-dependent stability : The oxo group destabilizes the ring under basic conditions, requiring buffered media (pH 6–8) for controlled reactivity .
Advanced: What computational methods are recommended to model the electronic structure of this compound for predicting reaction pathways?
Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol/water mixtures) on reaction kinetics .
- QSPR Models : Corrogate experimental data (e.g., logP, pKa) with bioactivity predictions using patented QSQN technology .
Data Contradiction: How should researchers address discrepancies in reported biological activities of this compound across different studies?
Answer:
- Validate assays : Compare enzyme inhibition data (IC₅₀) under standardized conditions (pH 7.4, 37°C) .
- Control for stereochemistry : Use chiral HPLC or X-ray to confirm enantiopurity, as racemic mixtures may skew results .
- Cross-reference with structural analogs : Benchmark against ethyl propanoate derivatives (e.g., fluorinated or brominated variants) to isolate moiety-specific effects .
Safety: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use OV/AG/P99 respirators for aerosolized handling .
- Ventilation : Conduct reactions in fume hoods with ≥100 fpm airflow to mitigate vapor exposure .
- Waste disposal : Neutralize acidic byproducts before disposal; avoid drain release due to potential aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
